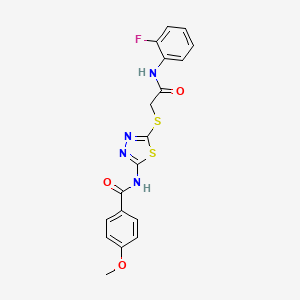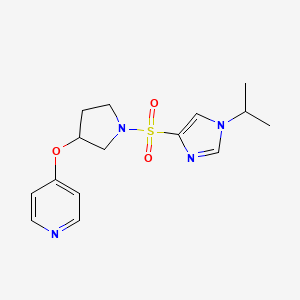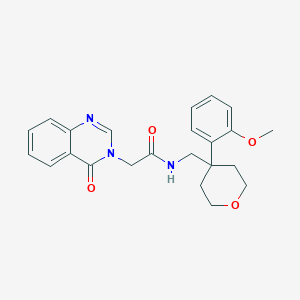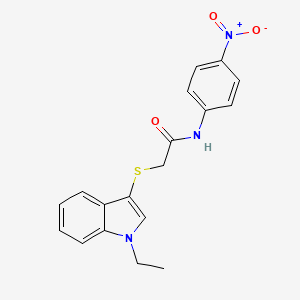![molecular formula C18H13ClFN3OS B2403227 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide CAS No. 872688-71-6](/img/structure/B2403227.png)
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyridazinones involves cyclization reactions. One common method is the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds. The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer through cyclization of the phenylhydrazone of levulinic acid followed by oxidation. The specific synthetic route for this compound would require further investigation .
Scientific Research Applications
Spectroscopic and Computational Analysis
The molecular structure and vibrational signatures of compounds similar to 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide have been studied using spectroscopic techniques and computational methods. These studies involve Fourier transform infrared spectroscopy and Raman spectroscopy, as well as density functional theory calculations. Such analyses help in understanding the geometric equilibrium, inter and intra-molecular hydrogen bonds, and vibrational wavenumbers of these compounds (Jenepha Mary, Pradhan, & James, 2022).
Antiviral Properties
Research has been conducted on similar compounds to assess their potential as antiviral agents. These studies involve in-silico docking to demonstrate inhibition activity against viruses, including SARS-CoV-2. The optimized geometries of these molecules, their intramolecular interactions, and their pharmacokinetic properties are crucial factors in evaluating their effectiveness as antiviral agents (Mary et al., 2020).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies have also been performed on compounds with similar structures to investigate their potential in photovoltaic applications. These compounds show promising light harvesting efficiency, which is crucial for their use in dye-sensitized solar cells. Additionally, molecular docking studies of these compounds with specific proteins, like Cyclooxygenase 1 (COX1), provide insights into their binding interactions and potential therapeutic applications (Mary et al., 2020).
Structural Analysis
Crystallographic studies are crucial for understanding the structural properties of these compounds. These studies reveal the molecular conformation and intramolecular hydrogen bonds, which are vital for understanding the compound's chemical behavior and potential applications in various fields (Subasri et al., 2016).
properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3OS/c19-13-6-4-12(5-7-13)16-8-9-18(23-22-16)25-11-17(24)21-15-3-1-2-14(20)10-15/h1-10H,11H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHPTHLKNGRQDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2,6-Dichlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2403148.png)


![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2403152.png)
![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2403153.png)
![3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2403155.png)




